1-Phenylethyl acetoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

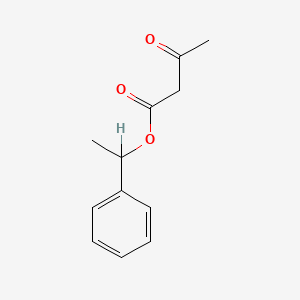

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(13)8-12(14)15-10(2)11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBJXOIVIOYPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885807 | |

| Record name | Butanoic acid, 3-oxo-, 1-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40552-84-9 | |

| Record name | Butanoic acid, 3-oxo-, 1-phenylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40552-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-oxo-, 1-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040552849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, 1-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-oxo-, 1-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Beta Ketoesters in Organic Synthesis and Chemical Transformations

Beta-ketoesters are a class of organic compounds that possess both a ketone and an ester functional group, with the ketone's carbonyl group situated at the beta-position relative to the ester group. fiveable.me This unique structural arrangement imparts significant reactivity, making them exceptionally valuable intermediates in organic synthesis. fiveable.mefiveable.meresearchgate.netresearchgate.net Their utility stems from the presence of both electrophilic and nucleophilic reactive sites within the same molecule. researchgate.netresearchgate.net

A key feature of beta-ketoesters is the acidity of the α-hydrogen, located between the two carbonyl groups. This allows for the ready formation of stabilized enolate ions when treated with a base. fiveable.mefiveable.me These enolates are potent nucleophiles and can participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons. fiveable.me

The versatility of beta-ketoesters is demonstrated by their involvement in numerous named reactions. The Claisen condensation, a cornerstone of organic synthesis, utilizes beta-ketoesters to form larger carbon chains. fiveable.mefiveable.me The intramolecular version of this reaction, the Dieckmann cyclization, is employed to construct cyclic beta-ketoesters. fiveable.me Furthermore, they can undergo alkylation and acylation at the α-carbon, as well as participate in Michael additions. fiveable.menih.gov The ester functionality can also be hydrolyzed and the resulting β-keto acid can be decarboxylated, providing a route to ketones. fiveable.me These transformations highlight the role of beta-ketoesters as pivotal building blocks in the synthesis of complex natural products and medicinally important molecules. researchgate.netgoogle.com

The transesterification of beta-ketoesters is another significant transformation, allowing for the introduction of various alcohol moieties and the synthesis of a diverse range of esters. researchgate.netbenthamdirect.com This reaction is catalyzed by acids, bases, enzymes, or various heterogeneous catalysts. researchgate.net The development of palladium-catalyzed reactions of allylic beta-ketoesters has further expanded their synthetic utility, leading to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products through processes involving palladium enolates. nih.gov

Significance of Chiral 1 Phenylethyl Alcohols and Their Derivatives in Asymmetric Synthesis and Catalysis

Chiral 1-phenylethanol (B42297) and its derivatives are of paramount importance in the field of asymmetric synthesis, serving as crucial building blocks and intermediates for a wide range of enantiomerically pure compounds. researchgate.netnih.govbenthamdirect.comingentaconnect.com These chiral alcohols are particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and natural products. researchgate.netnih.gov The demand for enantiopure forms of these compounds is driven by the fact that the biological activity of many chiral molecules is highly dependent on their stereochemistry. nih.gov

One of the primary applications of chiral 1-phenylethanol derivatives is as chiral auxiliaries. nih.govresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed. (R)-1-Phenylethylamine, a derivative of 1-phenylethanol, is a well-known chiral auxiliary used in the diastereoselective synthesis of various compounds, including tetrahydro-β-carboline derivatives. nih.govresearchgate.net

Furthermore, chiral 1-phenylethylamine (B125046) and its derivatives are used to construct chiral ligands for transition metal catalysts and as components of modular organocatalysts. nih.govrsc.org These catalysts are employed in a variety of asymmetric reactions, such as hydrogenation, to produce enantiomerically enriched products. rsc.org For instance, novel chiral phosphinediamine ligands derived from (S)-1-phenylethylamine have been used in rhodium-catalyzed asymmetric hydrogenation of acrylic acid derivatives. rsc.org

The synthesis of enantiomerically pure 1-phenylethanol itself is a significant area of research. Methods to achieve this include the asymmetric reduction of acetophenone (B1666503) using biocatalysts like baker's yeast or enzymes from various microorganisms, and the kinetic resolution of racemic 1-phenylethanol. researchgate.netgoogle.com Enzymatic kinetic resolution, which involves the selective reaction of one enantiomer in a racemic mixture, is a widely used and economical method. nih.gov Lipases, such as Novozyme 435, are commonly employed for the transesterification of racemic 1-phenylethanol to produce enantiomerically enriched alcohols and esters. nih.govscirp.orgresearchgate.net The esterified derivatives of 1-phenylethanol also find applications in various industries, including perfumery and cosmetics. scirp.orgresearchgate.net

Definition and Structural Features of 1 Phenylethyl Acetoacetate

1-Phenylethyl acetoacetate (B1235776), also known as 1-phenylethyl 3-oxobutanoate, is an organic chemical compound classified as a beta-ketoester. fiveable.mechemicalbook.com Its molecular structure consists of a central acetoacetate group, which is a four-carbon chain containing a ketone at the beta-position (carbon 3) and an ester at carbon 1. This acetoacetate moiety is esterified with a 1-phenylethyl alcohol group.

The key structural features of 1-phenylethyl acetoacetate are:

A Phenyl Group: A benzene (B151609) ring attached to the ethyl group.

A Chiral Center: The carbon atom of the ethyl group that is bonded to both the phenyl group and the oxygen atom of the ester is a stereocenter. This means that this compound can exist as two different enantiomers, (R)-1-phenylethyl acetoacetate and (S)-1-phenylethyl acetoacetate.

An Ester Group: The -COO- functional group connecting the 1-phenylethyl moiety to the acetoacetate backbone.

A Ketone Group: The C=O functional group at the beta-position relative to the ester carbonyl.

An Active Methylene (B1212753) Group: The -CH2- group located between the two carbonyl groups (the ester and the ketone) is known as an active methylene group. The hydrogens on this carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyls.

The presence of these functional groups in close proximity to each other dictates the chemical reactivity of the molecule, making it a versatile intermediate in organic synthesis. fiveable.me For instance, the active methylene group can be deprotonated to form a nucleophilic enolate, while the carbonyl carbons are electrophilic centers. fiveable.mefiveable.me

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | chemicalbook.com |

| Molecular Weight | 206.24 g/mol | chemicalbook.com |

| Boiling Point | 133-140 °C at 3 Torr | chemicalbook.com |

| Density | 1.087 g/cm³ (predicted) | chemicalbook.com |

| CAS Number | 40552-84-9 | chemicalbook.com |

Research Rationale and Comprehensive Objectives for the Study of 1 Phenylethyl Acetoacetate

Direct Esterification and Transesterification Pathways for Beta-Ketoesters

Direct esterification and transesterification are fundamental methods for producing beta-ketoesters like this compound. nih.govucc.ie Transesterification, in particular, is a widely used technique in both academic research and industrial applications for converting readily available simple esters, such as methyl or ethyl esters, into more complex ones. nih.govucc.iersc.org This process is often preferred over direct esterification from carboxylic acids due to the poor solubility of many carboxylic acids in organic solvents and the inherent instability of beta-keto acids, which are prone to decarboxylation. nih.govucc.ie

Chemical Catalyst-Mediated Approaches

A variety of catalysts are employed to facilitate the transesterification of beta-ketoesters, as the reaction kinetics are typically slow. nih.govucc.ie These catalysts include protic acids, Lewis acids, and organic bases. nih.govucc.ie The reactions are generally conducted under mild conditions, allowing for a broad tolerance of different functional groups. nih.gov

Lewis acids, such as those based on boron, are effective catalysts. For instance, arylboronic acids with electron-withdrawing groups, like 3-nitrobenzeneboronic acid, have been shown to catalyze transesterifications in good to excellent yields. ucc.ie Transition metal complexes, including ferrous ammonium (B1175870) sulfate (B86663) and ammonium nickel sulfate, have also proven to be efficient catalysts for the transesterification of β-keto esters, particularly under solvent-free microwave conditions which can lead to reduced reaction times. ajgreenchem.com

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. The mechanism for these acid-catalyzed transesterifications is believed to proceed through an enol intermediate, where chelation between the two carbonyl groups of the beta-ketoester and the catalyst plays a crucial role. nih.gov

Solvent-Free Transesterification Techniques Utilizing Solid Acid Catalysts

In a push towards more environmentally sustainable chemical processes, solvent-free transesterification techniques using solid acid catalysts have gained considerable attention. rsc.orggoogle.com These heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for recycling, and a reduction in toxic waste. rsc.orgscispace.com

Silica-supported boric acid has emerged as a highly efficient and recyclable heterogeneous catalyst for the transesterification of β-keto methyl/ethyl esters with a variety of alcohols, including primary, secondary, allylic, and benzylic ones. rsc.orgscispace.com This method has demonstrated remarkable synthetic efficiency, with yields ranging from 87–95%, and is applicable even on a multi-gram scale without a significant drop in yield. rsc.org The proposed mechanism involves the activation of the β-keto ester by the silica-boric acid catalyst. rsc.org

Other solid acid catalysts that have been successfully used include sulfated zirconia, sulfated tin oxide, heteropoly acids, acidic clays, and zeolites. google.com For example, ceria loaded on hierarchical MFI zeolite has been shown to be a very efficient catalyst for the transesterification of ethyl acetoacetate, offering high yields and the ability to be recycled multiple times. scholarsresearchlibrary.com These solvent-free methods represent a significant step towards greener and more economical synthesis of beta-ketoesters. rsc.orgscholarsresearchlibrary.com

Enantioselective Synthesis Strategies for Chiral Acetoacetate Esters

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.netresearchgate.net For chiral acetoacetate esters, enantioselective synthesis strategies are employed to produce specific stereoisomers. These methods often utilize biocatalysts, such as enzymes, which can exhibit high chemo-, regio-, and stereoselectivity. nih.govrsc.org

Enzymatic Catalysis and Kinetic Resolution Methods

Enzymatic catalysis, particularly kinetic resolution, is a powerful tool for obtaining optically active alcohols and esters. researchgate.netscirp.org This method relies on the differential reaction rates of enantiomers with an enzyme, allowing for the separation of a racemic mixture. units.it

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze esterification, transesterification, and hydrolysis reactions in non-aqueous media. nih.govscirp.org They are particularly effective in the kinetic resolution of racemic alcohols to produce chiral β-keto esters. google.comgoogle.com

Immobilized Candida antarctica lipase (B570770) B (CALB), often known by the trade name Novozym 435, is a prominent biocatalyst for these transformations. nih.govgoogle.com It has been successfully used to catalyze the transesterification of β-keto esters with various alcohols under mild, often solvent-free, conditions, yielding products in high yields (>90%). google.comgoogle.com This enzyme demonstrates high enantioselectivity in the acylation of secondary alcohols. google.com For instance, the transesterification of racemic 1-phenylethanol with an acyl donor like vinyl acetate (B1210297), catalyzed by a lipase, results in the preferential esterification of one enantiomer, leaving the other unreacted. units.itresearchgate.net This allows for the separation and isolation of the enantiomerically enriched ester and the remaining alcohol.

| Catalyst | Substrates | Key Findings |

| Novozym 435 (Immobilized CALB) | β-keto esters and various alcohols | High yields (>90%) in solvent-free transesterification; high enantioselectivity for secondary alcohols. google.comgoogle.com |

| Lipase PS-C | Racemic alcohols and succinic anhydride | Effective for kinetic resolution via enantioselective acylation in ionic liquids. mdpi.com |

| Esterase BSE01281 | (±)-1-phenylethanol and vinyl acetate | Generated (R)-1-phenylethyl acetate with >99% enantiomeric excess and 42% conversion. nih.govresearchgate.net |

The biocatalytic resolution of racemic 1-phenylethanol is a key strategy for producing enantiomerically pure this compound and its precursors. researchgate.netnih.gov This can be achieved through either enantioselective esterification of the alcohol or enantioselective hydrolysis of the corresponding racemic ester. nih.govresearchgate.net

Various microorganisms and their enzymes have been employed for this purpose. For example, a novel esterase from Bacillus sp. SCSIO 15121 has been shown to effectively resolve (±)-1-phenylethanol. nih.govresearchgate.net In a transesterification reaction with vinyl acetate, this enzyme can produce (R)-1-phenylethyl acetate with an enantiomeric excess greater than 99%. nih.govresearchgate.net Conversely, the same enzyme can be used for the direct hydrolysis of racemic 1-phenylethyl acetate to yield (R)-1-phenylethanol with over 99% enantiomeric excess. nih.govresearchgate.net

Whole-cell biocatalysis, using organisms like Daucus carota (carrot) roots, also provides a green and sustainable method for the enantioselective reduction of precursor ketones (like acetophenone) to chiral 1-phenylethanol, which can then be used in the synthesis of the target ester. rsc.orgrsc.org

| Biocatalyst | Reaction Type | Product(s) & Enantiomeric Excess (e.e.) |

| Esterase from Bacillus sp. SCSIO 15121 | Transesterification of (±)-1-phenylethanol | (R)-1-phenylethyl acetate (>99% e.e.) nih.govresearchgate.net |

| Esterase from Bacillus sp. SCSIO 15121 | Hydrolysis of (±)-1-phenylethyl acetate | (R)-1-phenylethanol (>99% e.e.) and (S)-1-phenylethyl acetate (>95% e.e.) nih.govresearchgate.net |

| Daucus carota (carrot) cells | Asymmetric reduction of acetophenone (B1666503) | (S)-1-phenylethanol and (R)-1-phenylethanol rsc.orgrsc.org |

| Candida antarctica lipase B (CALB) | Transesterification of rac-1-phenylethanol | High enantioselectivity for the (R)-enantiomer. researchgate.net |

Diastereoselective Synthetic Pathways Involving Chiral 1-Phenylethyl Moieties

The synthesis of stereochemically defined molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. Diastereoselective strategies are paramount when a target molecule contains multiple stereocenters. In the context of this compound, the use of chiral 1-phenylethyl moieties, typically derived from readily available (R)- or (S)-1-phenylethylamine, serves as a powerful tool for controlling stereochemistry. beilstein-journals.orgnih.govmdpi.com This amine can be employed as a chiral auxiliary, which is a temporary part of a reactant that directs the stereochemical outcome of a reaction before being removed. beilstein-journals.orgnih.gov

One established approach involves the diastereoselective alkylation of enolates derived from glycinates bearing a chiral N-(1-phenylethyl) group. scielo.org.mx For example, novel chiral glycinate (B8599266) derivatives can be prepared from (S)-ethyl-2-(1-phenylethylamino)acetate. The subsequent alkylation of the lithium enolates of these derivatives proceeds with moderate diastereoselectivity. scielo.org.mx A study demonstrated that the alkylation of the enolate of an N-benzoyl-N-(1-phenylethyl)glycinate derivative showed substantial stereoinduction, achieving a diastereomeric ratio (d.r.) of 78:22. scielo.org.mx

Another strategy involves the condensation of a chiral amine with a keto ester. The direct condensation of (S)-1-phenylethylamine on certain β-keto esters can be challenging, often requiring protection of the keto function to prevent side reactions. acs.org A more successful method is the Pictet-Spengler reaction, where tryptamine (B22526) reacts with an aldehyde or α-keto acid. When a chiral amine like (R)-1-phenylethylamine is incorporated, the subsequent reduction of the imine intermediate can be directed diastereoselectively using modified sodium borohydrides, leading to the formation of tetrahydro-β-carboline derivatives with good stereoselectivity. researchgate.net

The chiral 1-phenylethyl group is also integral to the synthesis of various heterocyclic compounds where it acts as a chiral auxiliary in diastereoselective cyclization reactions to create piperidin-2-ones and lactams. mdpi.com These methodologies, while not directly producing this compound, establish the principle that the chiral 1-phenylethyl moiety is a highly effective controller of stereochemistry in the formation of new C-C bonds adjacent to a stereocenter, a principle directly applicable to the asymmetric synthesis of β-keto esters.

Table 1: Examples of Diastereoselective Reactions Using Chiral 1-Phenylethylamine (B125046) Moiety

| Reaction Type | Chiral Auxiliary Precursor | Reactants | Key Conditions | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Alkylation | (S)-Ethyl-2-(1-phenylethylamino)acetate | N-benzoyl glycinate derivative, various electrophiles | LDA, THF, -78°C | Up to 78:22 | scielo.org.mx |

| Reductive Amination / Cyclization | (R)-1-Phenylethylamine | Tryptamine derivative, modified NaBH4 reagents | Various borohydrides | Moderate to good | researchgate.net |

| Acetate Aldol (B89426) Reaction | (R)- or (S)-1-phenylethylamine | N-acetyl-imidazolidin-2-one, N-substituted isatin | TiCl4, DIPEA | High d.r. (syn-selective) | mdpi.com |

Multi-Component and Cascade Reaction Approaches for this compound Formation

Multi-component reactions (MCRs) and cascade (or tandem) reactions represent highly efficient strategies in organic synthesis. mdpi.com They offer significant advantages, including reduced waste, high atom economy, and operational simplicity, by combining multiple reaction steps into a single pot without isolating intermediates. mdpi.comnih.gov These approaches are increasingly applied to the synthesis of complex molecules and active pharmaceutical ingredients. nih.gov

For the formation of this compound, a cascade approach is particularly attractive. A well-documented strategy for the synthesis of the related compound, (R)-1-phenylethyl acetate, involves a chemoenzymatic cascade. researchgate.netnih.gov This process typically begins with the hydrogenation of a ketone, such as acetophenone, over a metal catalyst (e.g., Palladium-based) to produce racemic 1-phenylethanol. researchgate.netnih.gov In the same pot, an immobilized lipase, such as Novozym 435, catalyzes the kinetic resolution of the alcohol via acylation. One enantiomer of the alcohol is selectively acylated to form the chiral ester, leaving the other enantiomer unreacted. nih.gov

A sophisticated version of this cascade involves three catalysts in one pot: a hydrogenation catalyst (e.g., PdZn/Al₂O₃) for converting acetophenone to (R,S)-1-phenylethanol, an immobilized lipase for the selective acylation of the (R)-enantiomer, and a racemization catalyst (e.g., Ru/Al₂O₃) to convert the un-acylated (S)-1-phenylethanol back to the racemate, thereby theoretically allowing for a 100% yield of the desired (R)-ester. researchgate.net While this specific system produces 1-phenylethyl acetate, the principle can be adapted for this compound by using an appropriate acetoacetyl donor instead of an acetyl donor.

Another relevant multi-component strategy is the tandem Knoevenagel–Michael reaction. mdpi.com A proposed mechanism involves the initial condensation of a glyoxal (B1671930) with an active methylene (B1212753) compound like 1,3-dimethylbarbituric acid to form a Knoevenagel adduct. This is followed by a Michael addition of a second nucleophile, such as a β-keto ester, to yield a complex molecule in a single operation. mdpi.com Adapting this logic, one could envision a multi-component reaction involving 1-phenylethanol, diketene (B1670635) (or another acetoacetylating agent), and a catalyst to directly form this compound.

Table 2: Comparison of Cascade Systems for Chiral Ester Synthesis

| Cascade Type | Starting Material | Catalyst System | Key Intermediates | Final Product (Example) | Reference |

|---|---|---|---|---|---|

| Chemoenzymatic Cascade | Acetophenone | Pd/Al₂O₃ + Immobilized Lipase | (R,S)-1-Phenylethanol | (R)-1-Phenylethyl acetate | researchgate.net |

| Dynamic Kinetic Resolution Cascade | Acetophenone | PdZn/Al₂O₃ + Lipase + Ru/Al₂O₃ | (R,S)-1-Phenylethanol | (R)-1-Phenylethyl acetate | researchgate.net |

| Biomimetic Cascade | Acetophenone | Pd-CALB/Supraparticles | (R,S)-1-Phenylethanol | (R)-1-Phenylethyl acetate | nih.gov |

| Multi-enzyme Cascade | L-Phenylalanine | Whole-cell biocatalyst (five or six enzymes) | Phenylacetic acid (PAA) | Phenethyl acetate (PEA) | nih.gov |

Optimization of Reaction Parameters and Scale-Up Considerations

Optimizing reaction parameters is crucial for maximizing yield, selectivity, and efficiency, while effective scale-up strategies are essential for transitioning a synthesis from the laboratory to industrial production. For the synthesis of this compound, particularly through enzymatic or chemo-catalytic routes, several parameters must be carefully controlled.

Reaction Parameters:

Temperature: Enzymatic reactions are highly sensitive to temperature. For lipase-catalyzed resolutions, such as with Novozym 435, the optimal temperature is often found to be between 30–60 °C. nih.gov One study on the synthesis of 1-phenylethyl acetate determined an optimal temperature of 60°C, which resulted in a yield of 61.49% after 24 hours. scirp.org For chemo-catalytic cascades, temperatures are often higher; for instance, a one-pot synthesis of R-1-phenylethyl acetate was conducted at 70°C. researchgate.net

Catalyst and Substrate Concentration: The loading of both the catalyst and substrates significantly impacts reaction rates and costs. In an enzymatic resolution of (R,S)-1-phenylethanol, increasing the biocatalyst (Novozym 435) loading from 2 to 20 mg/mL led to reaching 100% enantiomeric excess (ee) of the substrate. nih.gov The molar ratio of the acyl donor to the substrate is also critical. For the acylation of 1-phenylethanol with vinyl acetate, an optimal molar ratio of 3:1 (acyl donor:substrate) was identified; further increases did not improve the ee. nih.gov

Solvent: The choice of solvent can influence enzyme activity and stability. Non-aqueous solvents like n-hexane are commonly used for lipase-catalyzed reactions. nih.govscirp.org Ionic liquids have also been explored as "green" alternatives, with 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) showing promise as a reaction medium for the acylation of (R,S)-1-phenylethanol, achieving a conversion of 49.7% in 5 hours. chem-soc.si

Scale-Up Considerations:

Catalyst Reusability: For large-scale production, the ability to recover and reuse the catalyst is vital for economic viability. Immobilized enzymes like Novozym 435 demonstrate excellent reusability. nih.gov Studies have shown that the lipase can be used for four or more cycles without a significant loss of activity. nih.govscirp.org This stability is a key advantage for industrial applications. nih.gov

Process Intensification: Moving from traditional batch processes to more advanced operational modes can enhance productivity. Fed-batch and sequential-batch strategies have been successfully applied to the bioproduction of related compounds, leading to production increases of 11-17% and significant savings in resources. nih.gov

Continuous Flow Reactors: For large-scale synthesis, shifting from batch reactors to continuous flow systems offers numerous advantages, including better process control, enhanced safety, and higher throughput. A biomimetic cascade catalyst has been successfully used in a continuous flow reactor for the synthesis of chiral phenylethyl acetate, demonstrating the potential for industrial-scale application. nih.gov

Table 3: Optimization of Parameters for Lipase-Catalyzed Synthesis of Chiral 1-Phenylethyl Esters

| Parameter | Optimal Condition/Range | Observation/Rationale | Reference |

|---|---|---|---|

| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase B) | Shows high activity and selectivity in non-aqueous media. | nih.govscirp.orgchem-soc.si |

| Temperature | 30 - 60 °C | Balances reaction rate with enzyme stability. Optimal range for Novozym 435. | nih.gov |

| Solvent | n-Hexane | Commonly used organic solvent providing good results. | nih.govscirp.org |

| Acyl Donor | Vinyl acetate | Results in an irreversible reaction, driving the equilibrium towards the product. | nih.gov |

| Substrate Ratio | 3:1 (Acyl donor : Alcohol) | Provides sufficient acyl donor without significant inhibition or unnecessary excess. | nih.gov |

| Biocatalyst Loading | ~20 mg/mL | Higher loading increases the reaction rate, but cost is a factor. | nih.gov |

| Catalyst Reusability | Up to 4-5 cycles | Immobilized enzyme can be filtered and reused with minimal loss of activity. | nih.govscirp.org |

Active Methylene Chemistry and Functionalization

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of this compound exhibit significant acidity. This is due to the inductive electron-withdrawing effect of the adjacent carbonyls and the ability of the resulting conjugate base, an enolate, to be stabilized by resonance. This enolate is a key reactive intermediate, acting as a potent carbon nucleophile in a range of bond-forming reactions.

The enolate of this compound can be readily generated by treatment with a suitable base, such as sodium ethoxide. This enolate ion can then react with electrophiles, like alkyl halides, in a nucleophilic substitution reaction (typically SN2) to form a new carbon-carbon bond at the α-position. libretexts.org This reaction is the cornerstone of the acetoacetic ester synthesis, a classic method for preparing substituted ketones. libretexts.org

The alkylation of this compound can be controlled to achieve either mono- or dialkylation at the active methylene carbon.

Monoalkylation: The introduction of a single alkyl group is achieved by reacting one equivalent of the acetoacetate with one equivalent of base (e.g., sodium ethoxide) to form the enolate, followed by the addition of one equivalent of an alkyl halide. libretexts.org The resulting mono-alkylated product still possesses one acidic α-proton, making a second alkylation possible.

Dialkylation: To introduce a second alkyl group, the mono-alkylated derivative is treated with another equivalent of base to form a new enolate, which is then quenched with a second electrophile. This second alkyl group can be the same as or different from the first, allowing for the synthesis of α,α-disubstituted acetoacetate derivatives. Subsequent hydrolysis and decarboxylation of these dialkylated esters provide access to a wide range of ketones. fiveable.me

The general strategy follows the well-established acetoacetic ester synthesis pathway. libretexts.org

Table 1: General Scheme for Mono- and Dialkylation of Acetoacetic Esters

| Step | Reaction | Description |

|---|---|---|

| 1 | Enolate Formation | The active methylene proton is removed by a base (e.g., NaOEt) to form a resonance-stabilized enolate. |

| 2 | Monoalkylation (SN2) | The enolate attacks a primary or secondary alkyl halide (R¹-X), displacing the halide and forming an α-monoalkylated product. |

| 3 | Second Enolate Formation | The remaining acidic α-proton on the mono-alkylated product is removed by a second equivalent of base. |

| 4 | Dialkylation (SN2) | The new enolate attacks a second alkyl halide (R²-X) to form the α,α-dialkylated product. |

Data based on the general mechanism of the acetoacetic ester synthesis. libretexts.org

A significant feature of this compound is the presence of a chiral center in the alcohol-derived portion of the ester. This chiral group can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at the prochiral enolate center. When the enolate of (R)- or (S)-1-phenylethyl acetoacetate is alkylated, the chiral auxiliary can direct the approach of the electrophile to one of the two faces of the planar enolate, leading to a preferential formation of one of the two possible diastereomers.

Studies on related systems, such as chiral glycinate derivatives containing an α-phenylethyl group, have demonstrated that this auxiliary can induce moderate to substantial diastereoselectivity in alkylation reactions. scielo.org.mx For example, the alkylation of the lithium enolate of (S)-ethyl 2-[N-(1-phenylethyl)benzamido]acetate showed a diastereomeric ratio of 78:22. scielo.org.mx Similarly, the alkylation of acetoacetate esters attached to other chiral auxiliaries, like sugar derivatives, has been shown to proceed with high diastereoselectivity. thieme-connect.com It is therefore expected that alkylation of the enolate derived from enantiomerically pure this compound would yield a diastereomeric excess of the corresponding α-alkylated product. The degree of this stereoselectivity would depend on factors like the base, solvent, temperature, and the structure of the alkylating agent.

Table 2: Examples of Diastereoselective Alkylation Using Chiral Auxiliaries

| Chiral Substrate | Electrophile | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| (S)-Ethyl 2-[N-(1-phenylethyl)benzamido]acetate | Benzyl Bromide | 78:22 | scielo.org.mx |

| Acetoacetate of a d-Glucose Derivative | Methyl Iodide | 80:20 | thieme-connect.com |

The enolate of this compound is a bidentate nucleophile, meaning it has two potential sites of reaction with acylating agents like acyl chlorides or anhydrides. This leads to a competition between C-acylation and O-acylation. ucalgary.ca

C-Acylation: The enolate attacks the electrophile via its α-carbon atom. This pathway is generally favored under conditions of thermodynamic control (e.g., higher temperatures, longer reaction times), as the resulting β-tricarbonyl product is typically more stable. ucalgary.ca

O-Acylation: The enolate attacks via its oxygen atom, leading to the formation of an enol ester. This reaction is often faster and is favored under conditions of kinetic control (e.g., low temperatures, strong non-coordinating bases, reactive acylating agents). ucalgary.ca

The choice of reaction conditions (solvent, counter-ion, temperature) is crucial in directing the selectivity towards either the C- or O-acylated product.

The Knoevenagel condensation is a reaction between a compound containing an active methylene group and an aldehyde or ketone, catalyzed by a weak base such as an amine. wikipedia.orgnumberanalytics.com The reaction involves a nucleophilic addition of the active methylene compound's enolate to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

As a classic active methylene compound, this compound is an ideal substrate for this reaction. It can condense with various aldehydes and ketones to produce substituted alkenes, which are valuable intermediates in organic synthesis. wikipedia.org The use of a weak base is essential to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org

Alkylation Reactions and Regioselectivity

Keto-Enol Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This interconversion is catalyzed by traces of acid or base. libretexts.org

The keto form contains two carbonyl groups, while the enol form consists of an α,β-unsaturated ester with a hydroxyl group, which can be stabilized by intramolecular hydrogen bonding to form a six-membered pseudo-ring. thermofisher.comquora.com

For the closely related ethyl acetoacetate, the equilibrium between the keto and enol forms has been extensively studied. thermofisher.com At room temperature, the keto form is generally the major tautomer. thermofisher.comreddit.com The position of the equilibrium is sensitive to solvent polarity; nonpolar solvents tend to favor the enol form, which is stabilized by the internal hydrogen bond, whereas polar, protic solvents can disrupt this internal hydrogen bond and favor the more polar keto form. masterorganicchemistry.com

Table 3: Keto-Enol Equilibrium Data for Ethyl Acetoacetate at 32°C

| Tautomer | Signal (¹H NMR) | Integration-derived Composition | Equilibrium Constant (Keq = [enol]/[keto]) |

|---|---|---|---|

| Keto | Methylene (-CH₂-) | ~90.1% | 0.099 |

| Enol | Vinylic (=CH-) | ~9.9% | |

Data obtained from NMR studies of ethyl acetoacetate. thermofisher.com

Influence of Solvent Environment on Tautomeric Equilibria

The structure of this compound, like other β-dicarbonyl compounds, allows it to exist as a mixture of two constitutional isomers, or tautomers: a keto form and an enol form. nih.govwalisongo.ac.id This dynamic equilibrium is known as keto-enol tautomerism. The interconversion between the keto and enol forms is a slow process on the NMR timescale, which permits the direct observation and quantification of each tautomer in solution using nuclear magnetic resonance (NMR) spectroscopy. missouri.eduthermofisher.com

While specific data for this compound is not extensively published, the behavior of similar β-ketoesters, such as ethyl acetoacetate and acetylacetone, provides a clear model for the expected solvent effects. researchgate.netpku.edu.cn The percentage of the enol form is highest in nonpolar solvents and decreases significantly in polar, hydrogen-bond-accepting solvents. missouri.eduresearchgate.net For instance, dimethyl sulfoxide (B87167) (DMSO), a strong polar hydrogen bond acceptor, can effectively stabilize the enol tautomer by forming intermolecular hydrogen bonds, sometimes acting as an exception to the general polarity rule. missouri.edu

Table 1: Representative Solvent Effect on Keto-Enol Equilibrium of a β-Dicarbonyl Compound (Acetylacetone) Data adapted from studies on acetylacetone, which illustrates the general trend expected for β-ketoesters like this compound.

| Solvent | Dielectric Constant (ε) | % Enol Form |

| n-Hexane (Nonpolar) | 1.9 | ~96% |

| Chloroform (Slightly Polar) | 4.8 | ~77% |

| Ethanol (Polar, Protic) | 24.6 | ~74% |

| Acetonitrile (Polar, Aprotic) | 37.5 | ~62% |

| DMSO (Polar, Aprotic) | 46.7 | ~62% |

This interactive table demonstrates the general trend of decreasing enol content with increasing solvent polarity, with the exception of specific hydrogen-bonding interactions.

Thermodynamic and Kinetic Investigations of Tautomerization

Keto-enol tautomerism is a thermodynamically controlled process, where the ratio of tautomers at equilibrium is determined by their relative Gibbs free energies (ΔG). thermofisher.comasu.edu For most simple ketones and aldehydes, the keto form is significantly more stable. However, for β-dicarbonyl compounds like this compound, the energy difference is much smaller, allowing for a measurable equilibrium containing both forms. pearson.combiopchem.education

The enhanced stability of the enol form in these systems arises from two main factors:

Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group, providing resonance stabilization. thermofisher.com

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms a pseudo-aromatic six-membered ring, which significantly stabilizes the enol tautomer. thermofisher.comresearchgate.net

The equilibrium constant (K_eq = [enol]/[keto]) can be determined at various temperatures to calculate the thermodynamic parameters of the reaction, such as the change in enthalpy (ΔH) and entropy (ΔS). walisongo.ac.idasu.edu The enolization is typically enthalpically favored due to the stabilizing factors mentioned above, but entropically disfavored because the intramolecular hydrogen bond creates a more ordered structure. missouri.edu The presence of the bulky 1-phenylethyl group is expected to influence the equilibrium, potentially through steric interactions that could destabilize one of the tautomers. thermofisher.com

Kinetically, the interconversion between the keto and enol forms involves the breaking and forming of C-H and O-H bonds and is catalyzed by both acids and bases. biopchem.education The energy barrier for this interconversion is high enough that the process is slow at room temperature, allowing for the distinct signals of both tautomers to be observed by NMR. thermofisher.com

Hydrolysis and Transesterification Mechanisms

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound is a reversible reaction that yields 1-phenylethanol and acetoacetic acid when heated with water in the presence of a strong acid catalyst. libretexts.org The reaction is an equilibrium process, and a large excess of water is typically used to drive the reaction toward the products. libretexts.org

The mechanism proceeds via the following steps:

Protonation: The carbonyl oxygen of the ester group is protonated by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the 1-phenylethoxy group.

Elimination: The protonated 1-phenylethanol is eliminated as a leaving group, and the carbonyl group is reformed by deprotonation.

A significant feature of the hydrolysis of β-keto esters is the instability of the initial product, acetoacetic acid. This β-keto acid is susceptible to decarboxylation (loss of CO₂) upon gentle heating, yielding acetone (B3395972) as the final product of the acyl portion. youtube.com

Base-Mediated Hydrolysis

Base-mediated hydrolysis, or saponification, of this compound is an irreversible reaction that yields 1-phenylethanol and the salt of acetoacetic acid. nih.govresearchgate.net Unlike acid-catalyzed hydrolysis, the base (e.g., sodium hydroxide) is a reactant and is consumed in the reaction. researchgate.net

The mechanism involves the nucleophilic acyl substitution:

Nucleophilic Attack: The hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step.

Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination: The intermediate collapses, eliminating the 1-phenylethoxide ion as the leaving group.

Proton Transfer: The 1-phenylethoxide ion is a strong base and immediately deprotonates the newly formed acetoacetic acid, resulting in the final products: 1-phenylethanol and the resonance-stabilized acetoacetate carboxylate salt. This final acid-base step is highly favorable and drives the reaction to completion.

Transesterification Kinetics

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For this compound, this involves reacting it with an alcohol (R'-OH) to produce a new acetoacetate ester (R'-acetoacetate) and 1-phenylethanol. The kinetics of this reaction are typically slow and require a catalyst, which can be an acid, a base, or an enzyme. rsc.org

Enzymatic transesterification, often using lipases like Novozym 435, is widely employed for the kinetic resolution of racemic alcohols. scirp.orgnih.gov In the context of 1-phenylethanol, transesterification is used to selectively acylate one enantiomer, leaving the other unreacted. scirp.orgchem-soc.si The kinetics of such enzymatic reactions are often described by the Michaelis-Menten model, where factors such as substrate concentration, enzyme concentration, temperature, and the nature of the acyl donor and solvent significantly affect the reaction rate (V_max) and the enzyme's affinity for the substrate (K_m). scirp.orgrsc.org Vinyl acetate is a common and effective acyl donor because its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. chem-soc.si

Table 2: Factors Influencing Transesterification Kinetics

| Factor | Effect on Reaction Rate and Yield |

| Catalyst Type | Enzymes (e.g., lipases) offer high chemo- and enantioselectivity under mild conditions. Acids and bases can also catalyze the reaction but may lead to side products. rsc.orgscirp.org |

| Acyl Donor | Vinyl esters (e.g., vinyl acetate) often provide higher rates and yields by making the reaction irreversible. chem-soc.si |

| Solvent | Non-polar organic solvents like n-hexane are commonly used in enzymatic reactions to maintain enzyme activity. scirp.org |

| Temperature | Reaction rate generally increases with temperature up to an optimum, beyond which enzyme denaturation can occur. scirp.org |

| Substrate Concentration | Higher concentrations can increase the rate up to a saturation point, but very high concentrations may lead to substrate inhibition. scirp.org |

Cyclization and Heterocyclic Annulation Reactions

β-Keto esters like this compound are exceptionally useful building blocks for the synthesis of various heterocyclic compounds through cyclization and annulation reactions. The presence of two electrophilic carbonyl carbons and an acidic α-hydrogen makes them versatile reactants in multicomponent reactions.

Hantzsch Pyridine (B92270) Synthesis: This is a classic multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of an aldehyde, a nitrogen donor (like ammonia (B1221849) or ammonium acetate), and two equivalents of a β-keto ester. wikipedia.orgresearchgate.net In this synthesis, this compound would serve as the β-keto ester component, leading to the formation of a highly substituted pyridine ring bearing two 1-phenylethoxycarbonyl groups. mju.ac.thambeed.com

Knorr Pyrrole (B145914) Synthesis: This reaction is a cornerstone for the synthesis of substituted pyrroles. wikipedia.orgthermofisher.com It involves the condensation of an α-amino-ketone with a β-keto ester. wikipedia.org The β-keto ester, in this case this compound, provides two of the carbon atoms for the pyrrole ring. The reaction is typically carried out in the presence of an acid catalyst like acetic acid. wikipedia.orgyoutube.com The mechanism involves the formation of an enamine from the β-keto ester, which then attacks the α-amino-ketone, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.orgrsc.org

Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from β-keto esters and aryl diazonium salts. wikipedia.org Under basic conditions, this compound is deprotonated to form an enolate, which then attacks the diazonium salt. The resulting azo intermediate is unstable and undergoes hydrolytic cleavage of the acetyl group to yield a hydrazone. wikipedia.orgresearchgate.net These hydrazone products are valuable intermediates, most notably for the subsequent synthesis of indoles via the Fischer indole (B1671886) synthesis. wikipedia.orgslideshare.net

Synthesis of Pyrimidine (B1678525) and Pyrazole (B372694) Derivatives

This compound serves as a versatile precursor for the synthesis of pyrimidine and pyrazole ring systems, which are core structures in many pharmacologically active molecules. heteroletters.org The formation of these heterocycles relies on condensation reactions with appropriate binucleophiles.

Pyrazoles: The most common route to pyrazole synthesis from β-keto esters is the Knorr pyrazole synthesis. This involves the condensation of this compound with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine). The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of nano-ZnO has been reported as an efficient, environmentally friendly catalyst for this type of condensation, often resulting in high yields. researchgate.netmdpi.com

Pyrimidines: The synthesis of pyrimidine derivatives can be achieved through reactions analogous to the Biginelli reaction. This involves the one-pot condensation of this compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. wjarr.com This multicomponent reaction is a powerful tool for creating highly substituted dihydropyrimidines. The general method involves the condensation of a compound with an amidine structure with a three-carbon compound like an acetoacetate ester. wjarr.com

| Target Heterocycle | Reagents | General Reaction Type | Key Features |

| Pyrazole | This compound, Hydrazine/Substituted Hydrazine | Knorr Pyrazole Synthesis | Condensation followed by cyclization and dehydration. mdpi.com |

| Pyrimidine | This compound, Aldehyde, Urea/Thiourea | Biginelli-type Reaction | One-pot, three-component condensation. wjarr.com |

Formation of Other Fused Heterocyclic Systems

Beyond simple pyrazoles and pyrimidines, this compound is instrumental in constructing more complex fused heterocyclic systems. These syntheses often involve multi-step sequences or multicomponent reactions where the initial heterocycle undergoes further transformations.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic systems can be prepared from 3-aminopyrazole (B16455) intermediates, which are themselves derivable from β-keto esters. In one-pot processes, reactants like ethyl acetoacetate, benzaldehyde, and a diaminopyrazole derivative can be combined to furnish highly substituted pyrazolo[1,a]pyrimidine structures. researchgate.net This strategy highlights the utility of β-keto esters in generating molecular diversity for applications in medicinal chemistry and material science. researchgate.net The synthesis of various fused nitrogen heterocycles often proceeds through cascade reactions that can be initiated from versatile starting materials like acetoacetate esters. scholaris.ca

| Fused System | Illustrative Precursors | Synthetic Strategy |

| Pyrazolo[1,5-a]pyrimidine | 3,5-Diaminopyrazole derivative, Ethyl acetoacetate, Benzaldehyde | One-pot, three-component condensation. researchgate.net |

| Pyrrolo[2,3-d]pyrimidin-4-ones | α-Aminoketones, Malononitrile (forming a pyrrole), Formic acid | Multi-step sequence involving pyrrole formation and subsequent cyclization. wjarr.com |

Reactions Involving the Ester Carbonyl and Ketone Moieties

The distinct electrophilic nature of the ester and ketone carbonyl groups in this compound allows for selective transformations.

Ester Moiety Reactions:

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed. Acid-catalyzed hydrolysis yields 1-phenylethanol and acetoacetic acid, which is unstable and readily decarboxylates to acetone. Saponification with a base (e.g., NaOH) produces 1-phenylethanol and the sodium salt of acetoacetic acid.

Transesterification: The 1-phenylethyl group can be exchanged with another alcohol in the presence of an acid or base catalyst. Enzymatic transesterification, using lipases, is a key method for the kinetic resolution of racemic 1-phenylethanol, where an acyl donor transfers an acyl group to one enantiomer selectively. scirp.org

Ketone Moiety Reactions:

Reduction: The ketone carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), leaving the ester group intact. This creates a β-hydroxy ester.

Nucleophilic Addition: The ketone is generally more reactive towards nucleophiles than the ester. Grignard reagents or organolithium reagents will preferentially add to the ketone carbonyl. Chelation control can be a factor in additions to β-dicarbonyl compounds, influencing the stereochemistry of the reaction. nih.gov

| Functional Group | Reaction Type | Reagents | Product Type |

| Ester | Hydrolysis | H₃O⁺ or NaOH/H₂O | 1-Phenylethanol + Acetoacetic acid (or its salt) |

| Ester | Transesterification | R'OH, Acid/Base catalyst | New Ester + 1-Phenylethanol |

| Ketone | Reduction | NaBH₄ | β-Hydroxy ester |

| Ketone | Nucleophilic Addition | R-MgBr or R-Li | Tertiary alcohol (after addition to ketone) |

Enolate Chemistry and Dianion Formation

The carbon atom flanked by the two carbonyl groups (the α-carbon) is particularly acidic (pKa ≈ 11 in ethyl acetoacetate), far more so than the terminal methyl protons (pKa ≈ 20). vanderbilt.edulibretexts.org This acidity is the foundation of the compound's rich enolate chemistry.

Enolate Formation and Alkylation: Treatment with a suitable base, such as sodium ethoxide, readily and quantitatively removes a proton from the α-carbon to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can be efficiently alkylated by reacting it with alkyl halides in what is known as the acetoacetic ester synthesis . vanderbilt.edulibretexts.org The chiral 1-phenylethyl group can act as a chiral auxiliary, potentially influencing the stereoselectivity of the alkylation step. After alkylation, the resulting β-keto ester can be hydrolyzed and decarboxylated to produce a ketone. libretexts.org

Dianion Formation: The formation of a dianion is possible through the use of very strong bases. The first equivalent of a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) deprotonates the most acidic α-carbon. scielo.br A second equivalent of a strong base can then remove a proton from the less acidic terminal methyl group (the γ-carbon), creating a dianion. scielo.brscielo.br This dianion possesses two nucleophilic centers. The more basic, harder γ-anion typically reacts first with electrophiles like alkyl halides. This sequential reactivity allows for controlled, stepwise alkylation at both the α- and γ-positions, providing a route to complex substituted ketones after hydrolysis and decarboxylation.

| Ion | Formation Method | Key Characteristics | Typical Reaction |

| Monoenolate | Treatment with 1 equivalent of NaOEt or LDA | Resonance-stabilized, soft nucleophile. libretexts.org | Alkylation at the α-carbon (Sₙ2). |

| Dianion | Treatment with ≥2 equivalents of a strong base (e.g., n-BuLi) | Two nucleophilic sites (α and γ carbons). scielo.br | Stepwise alkylation, typically at the γ-carbon first. |

Absolute and Relative Configuration of the 1-Phenylethyl Stereocenter

The 1-phenylethyl group in this compound contains a stereogenic center at the carbon atom attached to the phenyl group and the oxygen of the acetoacetate group. The absolute configuration of this stereocenter is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The determination of this configuration is crucial and can be accomplished through various analytical techniques. For instance, the absolute configuration of related compounds, such as (R)-N-(1-phenylethyl)acetamide, has been confirmed using X-ray crystallography and by its characteristic optical rotation value.

The relative configuration becomes important when a new chiral center is introduced into the molecule. The spatial arrangement of the existing (R) or (S) configured 1-phenylethyl group relative to the newly formed stereocenter leads to the formation of diastereomers. The analysis of these diastereomers, often by techniques like NMR spectroscopy, allows for the determination of their relative stereochemistry. nih.gov For example, in the NMR spectrum of diastereomeric esters derived from 1-phenylethanol, the methyl protons of the 1-phenylethyl group exhibit distinct chemical shifts, enabling their differentiation. nih.gov

Diastereoselectivity in Reactions Involving New Chiral Center Formation

The chiral 1-phenylethyl moiety in this compound can exert significant stereochemical control in reactions that form a new chiral center, leading to a preference for one diastereomer over the other. This phenomenon, known as diastereoselectivity, is a cornerstone of asymmetric synthesis. The 1-phenylethyl group acts as a chiral auxiliary, influencing the approach of reagents to the reactive site.

| Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|

| Benzyl bromide | 65:35 | scielo.org.mx |

| Methyl iodide | 70:30 | scielo.org.mx |

| Ethyl iodide | 75:25 | scielo.org.mx |

| Allyl bromide | 78:22 | scielo.org.mx |

Chiral Induction and Transfer Mechanisms

Chiral induction is the process by which a chiral entity, in this case the 1-phenylethyl group, influences the creation of a new stereocenter in a prochiral substrate. The mechanism of this induction often involves the formation of a rigid transition state where one face of the prochiral center is sterically hindered by the bulky phenyl group of the chiral auxiliary.

The 1-phenylethylamine (α-PEA), the precursor to the 1-phenylethyl group in the acetoacetate, is a well-established chiral auxiliary. mdpi.com Its effectiveness stems from its ability to form key chiral intermediates that direct the stereochemical course of a reaction. mdpi.com For example, in the synthesis of chiral amino alcohols, the ring opening of an oxirane with chiral α-PEA proceeds with high stereochemical induction. mdpi.com In the context of this compound, the enolate formed from this ester would adopt a conformation where the 1-phenylethyl group shields one face of the planar enolate, directing the approach of an electrophile to the opposite face. This results in the preferential formation of one diastereomer. The efficiency of this chiral transfer is dependent on factors such as the solvent, temperature, and the nature of the reactants. cas.cz

Retention or Inversion of Stereochemistry During Transformations

When the chiral center of the 1-phenylethyl group itself is involved in a chemical transformation, the reaction can proceed with either retention or inversion of its stereochemistry. The outcome is highly dependent on the reaction mechanism.

For instance, in nucleophilic substitution reactions at the chiral carbon, an S(_N)2 mechanism typically leads to an inversion of stereochemistry. masterorganicchemistry.com Conversely, an S(_N)1 reaction, which proceeds through a planar carbocation intermediate, would lead to racemization, a mixture of retention and inversion products. masterorganicchemistry.com In the case of reactions involving the 1-phenylethyl group, the potential for benzylic carbocation stabilization could favor S(_N)1 pathways under certain conditions. However, many transition-metal-catalyzed cross-coupling reactions involving secondary alkyl electrophiles are known to proceed with inversion of configuration. acs.org The specific conditions of the reaction, including the nature of the leaving group, the nucleophile, and the solvent, will ultimately determine the stereochemical outcome at the 1-phenylethyl center.

Racemization Suppression or Promotion in Specific Reaction Conditions

The stereochemical integrity of the 1-phenylethyl stereocenter is crucial for its role as a chiral auxiliary. Racemization, the process of converting an enantiomerically enriched substance into a racemic mixture, can be either a detrimental side reaction or a desired process in certain synthetic strategies.

In many applications, the suppression of racemization is paramount. This can be achieved by carefully selecting reaction conditions that avoid the formation of a planar carbocation intermediate at the chiral center. For example, using non-polar solvents and low reaction temperatures can help to maintain the stereochemical purity.

Conversely, the promotion of racemization is the key to dynamic kinetic resolution (DKR). In DKR, a kinetic resolution is coupled with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer of the product. beilstein-journals.orgorgsyn.org For example, the DKR of 1-phenylethanol can be achieved using a combination of a lipase for enantioselective acylation and a racemization agent like a niobium salt or a ruthenium complex. scielo.brresearchgate.net The racemization of (S)-1-phenylethanol can be achieved using niobium phosphate (B84403) hydrate, which reduces the enantiomeric excess from 95% to 0% under specific conditions. scielo.br This indicates that under certain catalytic conditions, the stereocenter of the 1-phenylethyl group can be readily racemized.

| Niobium Salt | Time (h) | Enantiomeric Excess (ee) of (S)-1-phenylethanol (%) | Reference |

|---|---|---|---|

| NbCl(_5) | 24 | - (byproduct formation) | scielo.br |

| NbOPO(_4)·nH(_2)O | 3 | 40 | scielo.br |

| NbOPO(_4)·nH(_2)O | 24 | 0 | scielo.br |

| Ammonium niobium oxalate | 24 | 95 | scielo.br |

| Niobium (V) oxide | 24 | 95 | scielo.br |

Applications of 1 Phenylethyl Acetoacetate in Complex Molecule Synthesis

A Chiral Building Block for Pharmaceuticals and Natural Products

The inherent chirality of 1-phenylethyl acetoacetate (B1235776) makes it an attractive starting material, or "chiral building block," for the synthesis of a variety of pharmaceuticals and natural products. The term "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, and derivatives like 1-phenylethyl acetoacetate expand this pool, providing synthetic chemists with a broader range of stereochemical options.

The synthesis of complex molecules often requires the precise arrangement of atoms in three-dimensional space, as different stereoisomers of a molecule can have vastly different biological activities. By incorporating the stereochemically defined 1-phenylethyl group from the outset, chemists can control the stereochemistry of subsequent reaction steps, ultimately leading to the desired enantiomer of the target molecule. This approach is often more efficient than methods that introduce chirality at a later stage or involve the separation of enantiomers.

While specific, large-scale industrial applications of this compound as a direct building block for currently marketed drugs are not extensively documented in publicly available literature, its structural motif is present in numerous biologically active compounds. The principles of chiral pool synthesis strongly suggest its utility in the laboratory-scale synthesis of novel pharmaceutical candidates and complex natural products where the 1-phenylethyl moiety is a key structural feature.

Utility as a Chiral Auxiliary for Asymmetric Transformations

In addition to serving as a chiral building block, this compound can function as a chiral auxiliary. In this role, the chiral 1-phenylethyl group is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.

The ester linkage in this compound allows for its attachment to various molecular fragments. The steric bulk and electronic properties of the 1-phenylethyl group can then influence the trajectory of incoming reagents, favoring the formation of one diastereomer over the other. This diastereoselective control is a powerful strategy in asymmetric synthesis.

For instance, the enolate of this compound can be alkylated, and the chiral auxiliary can direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the 1-phenylethyl group would then yield an enantiomerically enriched product. While the use of other chiral auxiliaries, such as Evans oxazolidinones, is more widely documented, the principles of auxiliary-controlled stereoselection are directly applicable to this compound.

Precursor for Optically Active Ketones and Carboxylic Acids through Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic method for the preparation of ketones and carboxylic acids. When a chiral acetoacetate ester, such as this compound, is employed, this reaction can be adapted to produce optically active products.

The general sequence of the acetoacetic ester synthesis involves the deprotonation of the α-carbon, followed by alkylation with an appropriate electrophile. For this compound, the resulting product is a β-ketoester with a newly introduced substituent at the α-position. The stereocenter of the 1-phenylethyl group can influence the stereochemical outcome of this alkylation step, leading to a diastereomeric excess of one product.

Subsequent hydrolysis and decarboxylation of the alkylated β-ketoester yield a ketone. If the initial alkylation was diastereoselective, the resulting ketone will be optically active. The efficiency of the stereochemical transfer from the chiral auxiliary to the final product is a key consideration in this synthetic strategy.

Alternatively, the alkylated this compound can be subjected to different reaction conditions to yield a carboxylic acid. This involves cleavage of the ester and decarboxylation under conditions that preserve the newly formed stereocenter. The ability to access both optically active ketones and carboxylic acids from a single chiral precursor highlights the synthetic versatility of this compound.

Role in the Construction of Stereodefined Alkenes and Conjugate Addition Acceptors

The β-ketoester functionality of this compound provides a handle for the synthesis of stereodefined alkenes. For example, the carbonyl group can be selectively reduced to a hydroxyl group. Subsequent elimination of water can then lead to the formation of an α,β-unsaturated ester. The stereochemistry of the starting material can influence the geometry of the resulting double bond, providing a route to either the (E)- or (Z)-isomer with some degree of selectivity.

Furthermore, the enolate of this compound can participate in conjugate addition reactions, acting as a nucleophile. In these reactions, the enolate adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). The chiral environment provided by the 1-phenylethyl group can lead to a diastereoselective addition, creating new stereocenters with a high degree of control. The resulting adduct can then be further manipulated, and the chiral auxiliary removed, to afford an enantiomerically enriched product.

Conversely, derivatives of this compound can be prepared to act as chiral conjugate addition acceptors. By modifying the molecule to contain an α,β-unsaturated system, the chiral 1-phenylethyl group can direct the nucleophilic attack of a reagent, leading to the formation of a stereodefined product.

Catalytic Applications (e.g., as a Ligand Precursor in Asymmetric Catalysis)

The 1-phenylethylamine (B125046) moiety, from which this compound is derived, is a well-established and privileged scaffold for the synthesis of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.

While this compound itself is not typically used directly as a ligand, it can serve as a precursor for the synthesis of more complex chiral ligands. The ester and ketone functionalities can be chemically modified to introduce coordinating atoms such as nitrogen, phosphorus, or oxygen, which can then bind to a metal catalyst.

For example, the ketone could be converted to an amine, and this amine, along with the ester group (or a derivative thereof), could form a bidentate ligand. The chirality of the 1-phenylethyl backbone would be imprinted on the ligand, and subsequently on the metal complex, enabling the catalysis of a wide range of asymmetric transformations, such as hydrogenations, allylic alkylations, and conjugate additions. The modular nature of this approach allows for the tuning of the ligand's steric and electronic properties to optimize the enantioselectivity of a particular reaction. The development of novel chiral ligands from readily available precursors like this compound is an active area of research in the field of asymmetric catalysis.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are fundamental for separating 1-Phenylethyl acetoacetate (B1235776) from reaction mixtures and for resolving its stereoisomers. Both GC and HPLC, especially in their chiral configurations, provide high-resolution separation, enabling accurate purity assessment and the determination of enantiomeric excess.

Gas Chromatography (GC) and Chiral Gas Chromatography (GC-MS)

Gas Chromatography is a primary technique for assessing the purity of 1-Phenylethyl acetoacetate. The compound's volatility allows for its effective separation from non-volatile impurities. When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the compound based on its mass spectrum, in addition to purity data.

For the crucial task of separating the enantiomers of this compound, Chiral Gas Chromatography is employed. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and, consequently, their separation. The choice of the chiral stationary phase is critical for achieving optimal resolution. Cyclodextrin-based columns, for instance, are widely used for the enantiomeric separation of a variety of chiral compounds, including esters.

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be calculated from the peak areas of the two enantiomers in the chromatogram.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography offers a versatile and powerful alternative to GC for the analysis of this compound. A significant challenge in the HPLC analysis of β-keto esters is the potential for poor peak shape due to keto-enol tautomerism. This issue can often be addressed by adjusting the mobile phase composition, such as using an acidic mobile phase to accelerate the interconversion between tautomers, or by increasing the column temperature.

Chiral HPLC is the benchmark method for determining the enantiomeric excess of this compound. This technique utilizes a chiral stationary phase that forms transient diastereomeric complexes with the enantiomers, leading to differential retention and separation. Polysaccharide-based CSPs are among the most effective for the resolution of a broad range of chiral compounds. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is crucial for optimizing the separation.

Table 1: Representative Chromatographic Conditions for Chiral Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| Chiral GC | Cyclodextrin-based CSP | Helium | FID or MS | Enantiomeric Excess Determination |

| Chiral HPLC | Polysaccharide-based CSP | Hexane/Isopropanol | UV | Enantiomeric Excess Determination |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and is also uniquely capable of probing the dynamic equilibrium between the keto and enol tautomers of the molecule.

A study by Zhang et al. (2024) on the closely related compound, ethyl α-phenylacetoacetate (EAPA), highlights the utility of NMR in characterizing the tautomeric equilibrium of 1,3-dicarbonyl compounds. The principles outlined in this study are directly applicable to this compound. The research demonstrated that the keto-enol tautomerism is dependent on the solvent, with the diketo form being predominant in many cases. The equilibrium constant (Keq) between the tautomers was found to be stable in solvents like dimethyl sulfoxide-d6 and chloroform-d. rsc.orgresearchgate.netrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides a wealth of structural information. The presence of a chiral center at the 1-phenylethyl group can lead to magnetic non-equivalence of the methylene (B1212753) protons (diastereotopic protons) in the acetoacetate moiety, resulting in more complex splitting patterns than might be expected from a simple analysis.

Crucially, ¹H NMR allows for the direct observation and quantification of the keto and enol tautomers. The keto form is characterized by a signal for the α-proton, while the enol form exhibits a distinct signal for the vinyl proton and a characteristic downfield signal for the enolic hydroxyl proton, which is often broadened due to hydrogen bonding. The ratio of the keto to enol forms can be determined by integrating the respective signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbonyl carbons are particularly informative for distinguishing between the keto and enol forms. The keto form will show two distinct carbonyl signals, while the enol form will have a signal for the ester carbonyl and another for the enolic carbon.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals in the complex spectra of this compound. COSY spectra reveal proton-proton coupling networks, helping to connect adjacent protons in the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. These techniques are particularly useful in confirming the structure and in assigning the signals for the individual tautomers.

Table 2: Expected ¹H NMR Signals for this compound Tautomers

| Functional Group | Keto Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) |

| Phenyl Protons | 7.2 - 7.4 | 7.2 - 7.4 |

| Methine Proton (CH-Ph) | ~5.9 | ~5.9 |

| Methylene Protons (CH₂) | ~3.5 | - |

| Methyl Protons (CH₃-CO) | ~2.2 | ~2.0 |

| Methyl Protons (CH₃-CH) | ~1.5 | ~1.5 |

| Vinyl Proton (=CH) | - | ~5.0 |

| Enolic Hydroxyl (-OH) | - | 12-13 |

Table 3: Expected ¹³C NMR Signals for this compound Tautomers

| Carbon Atom | Keto Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) |

| Carbonyl Carbon (Ketone) | ~200 | - |

| Carbonyl Carbon (Ester) | ~167 | ~169 |

| Enolic Carbon (=C-OH) | - | ~160 |

| Vinyl Carbon (=CH) | - | ~90 |

| Phenyl Carbons | 125 - 142 | 125 - 142 |

| Methine Carbon (CH-Ph) | ~73 | ~73 |

| Methylene Carbon (CH₂) | ~50 | - |

| Methyl Carbon (CH₃-CO) | ~30 | ~20 |

| Methyl Carbon (CH₃-CH) | ~22 | ~22 |

Infrared (IR) Spectroscopy for Functional Group Identification